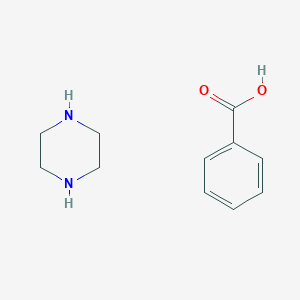
Benzoic acid--piperazine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid–piperazine (1/1) is a compound formed by the combination of benzoic acid and piperazine in a 1:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while piperazine is a heterocyclic organic compound containing two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–piperazine (1/1) typically involves the condensation reaction between benzoic acid and piperazine. One common method is to dissolve benzoic acid in a suitable solvent, such as ethanol, and then add piperazine to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of the desired compound. The reaction can be represented as follows:
C6H5COOH+C4H10N2→C6H5COO−C4H10N2+
Industrial Production Methods
Industrial production of benzoic acid–piperazine (1/1) may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control of reaction parameters, such as temperature and molar flow ratio, resulting in high selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid–piperazine (1/1) can undergo various chemical reactions, including:
Condensation Reactions: Formation of amide bonds with other carboxylic acids.
Substitution Reactions: Replacement of hydrogen atoms in the aromatic ring with other functional groups.
Oxidation and Reduction Reactions: Transformation of functional groups within the compound.
Common Reagents and Conditions
Condensation Reactions: Common reagents include coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and solvents like ethanol.
Substitution Reactions: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron(III) chloride.
Oxidation and Reduction Reactions: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Condensation Reactions: Formation of N-benzoylpiperazine derivatives.
Substitution Reactions: Formation of halogenated benzoic acid–piperazine derivatives.
Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the compound.
Applications De Recherche Scientifique
Benzoic acid–piperazine (1/1) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzoic acid–piperazine (1/1) involves its interaction with molecular targets, such as enzymes and receptors. For example, piperazine is known to act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the paralysis of certain organisms, making it useful as an anthelmintic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- o-Chlorobenzoic Acid–Piperazine
- m-Chlorobenzoic Acid–Piperazine
- p-Chlorobenzoic Acid–Piperazine
- o-Aminobenzoic Acid–Piperazine
- p-Aminobenzoic Acid–Piperazine
Uniqueness
Benzoic acid–piperazine (1/1) is unique due to its specific combination of benzoic acid and piperazine, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
64129-06-2 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
benzoic acid;piperazine |
InChI |
InChI=1S/C7H6O2.C4H10N2/c8-7(9)6-4-2-1-3-5-6;1-2-6-4-3-5-1/h1-5H,(H,8,9);5-6H,1-4H2 |
Clé InChI |
MGTWSCDEMAVXQO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN1.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


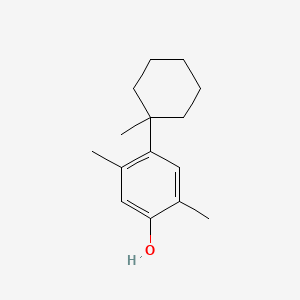

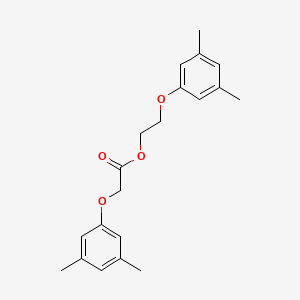
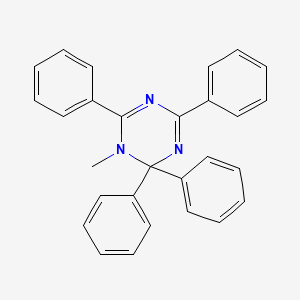
![N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide](/img/structure/B14503201.png)
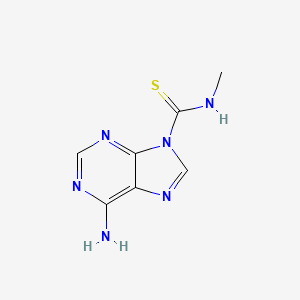

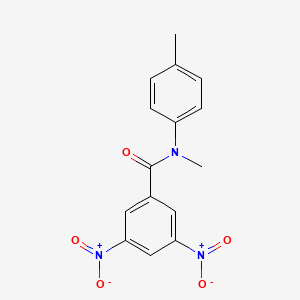
silane](/img/structure/B14503227.png)
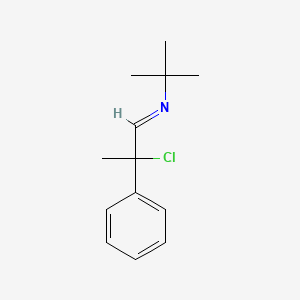
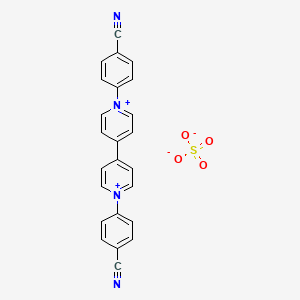
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
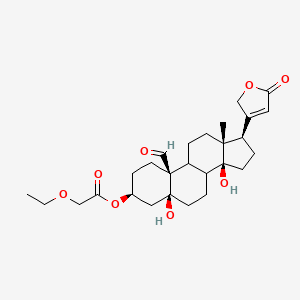
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
